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Niobium(II) oxide

Electrical conductivity Stoichiometric oxides Phase selection

Avoid phase-related procurement errors: generic 'niobium oxide' can inadvertently yield semiconducting NbO₂ or insulating Nb₂O₅, resulting in functional failure. Our phase-verified NbO ensures precise stoichiometry. Key supply advantages: • Metallic conductivity (~21 μΩ·cm) for capacitor anodes & MOSFET gates • Density 7.30 g/cm³ - 56% lighter than equivalent tantalum capacitors • Self-limiting Nb₂O₅ dielectric forms upon oxidation, compatible with existing Ta-capacitor workflows • Narrow oxygen partial-pressure window validated during synthesis; lot-specific XRD phase confirmation included.

Molecular Formula NbO
Molecular Weight 108.906 g/mol
CAS No. 12034-57-0
Cat. No. B082092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium(II) oxide
CAS12034-57-0
Molecular FormulaNbO
Molecular Weight108.906 g/mol
Structural Identifiers
SMILESO=[Nb]
InChIInChI=1S/Nb.O
InChIKeyBFRGSJVXBIWTCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium(II) Oxide (NbO, CAS 12034-57-0): A Metallic-Conducting Lower Oxide with Ordered Vacancy Structure


Niobium(II) oxide (niobium monoxide, NbO) is an inorganic compound that adopts an unusual cubic crystal structure derived from the rock-salt (NaCl) type, characterized by 25% ordered vacancies in both the niobium and oxygen sublattices [1]. This vacancy-ordered configuration (often represented as Nb₃O₃) imparts distinct electronic properties that differentiate it from the higher niobium oxides [2]. NbO exhibits metallic electrical conductivity with a room-temperature resistivity of approximately 21 μΩ·cm, and it becomes superconducting below a critical temperature (Tc) of 1.38 K for the bulk pseudo-rock-salt phase [3]. The compound possesses a melting point of 1937–2210 K and a density of 7.30 g/cm³ [1].

Why Niobium(II) Oxide (NbO) Cannot Be Generically Substituted by NbO₂ or Nb₂O₅


The niobium-oxygen system presents a stark functional divergence across its stoichiometric phases, rendering simple substitution among NbO, NbO₂, and Nb₂O₅ scientifically invalid [1]. While NbO exhibits metallic conductivity, NbO₂ is a semiconductor (κ ≈ 3.9), and Nb₂O₅ behaves as an insulator [2]. This three-order-of-magnitude electrical distinction is not a marginal variation but a complete functional transformation governed by Nb oxidation state and oxygen vacancy ordering. Furthermore, during thin-film deposition, the oxygen partial pressure window for stabilizing pure NbO is narrow (e.g., ~2 sccm O₂ at 0.93 Pa total pressure), whereas Nb₂O₅ forms spontaneously under oxygen-sufficient conditions due to its lower free energy of formation [3]. Consequently, procurement of the incorrect oxide phase—or using a generic 'niobium oxide' designation without phase verification—will result in fundamentally different electrical, electrochemical, and interfacial behavior.

Quantitative Differentiation Evidence for Niobium(II) Oxide (NbO) Selection


Metallic Conductivity of NbO vs. Semiconducting NbO₂ and Insulating Nb₂O₅

Among the three primary stoichiometric niobium oxides, NbO is the only phase exhibiting true metallic conductivity. This is a fundamental electronic distinction rather than a subtle shift in resistance [1]. The electrical behavior progresses from metallic NbO to semiconducting NbO₂ and finally to insulating Nb₂O₅, each corresponding to different niobium oxidation states and oxygen coordination environments [2]. During reactive sputtering, the oxygen flow rate required to deposit NbO is approximately 2 sccm at 0.93 Pa total pressure, whereas NbO₂ requires ~4 sccm and Nb₂O₅ requires >6 sccm under identical conditions [3].

Electrical conductivity Stoichiometric oxides Phase selection Thin film deposition

Enhanced Superconducting Transition Temperature in Epitaxial Rock-Salt NbO

Recent epitaxial stabilization has produced a metastable rock-salt NbO phase with a superconducting transition temperature (Tc) of up to 7.4 K. This represents a greater than 5-fold enhancement over the Tc of 1.38 K reported for the thermodynamically stable pseudo-rock-salt Nb₃O₃ bulk phase [1]. The study provides direct experimental comparison between two structurally distinct forms of nominally the same compound, demonstrating that the rock-salt polymorph—achievable only via non-equilibrium vapor deposition—exhibits dramatically altered electronic properties [2].

Superconductivity Epitaxial thin films Metastable phases Quantum materials

Density Advantage of NbO in Capacitor Applications Relative to Tantalum

In capacitor anode applications, niobium monoxide provides equivalent volume-specific capacitance (CV/cm³) to tantalum while offering a significant density advantage . Tantalum has a density of 16.6 g/cm³, whereas NbO possesses a density of 7.30 g/cm³ [1]. This difference translates to a mass reduction of approximately 56% for an equivalent capacitor volume [2].

Electrolytic capacitors Volumetric efficiency Materials substitution Supply chain

NMOS Gate Work Function of NbO vs. Poly-Silicon

Niobium monoxide has been evaluated as a gate electrode material for n-channel metal-oxide-semiconductor field-effect transistors (NMOSFETs). Capacitance-voltage measurements determined that NbO exhibits a work function of 4.18 ± 0.05 eV on SiO₂ dielectric [1]. This value positions NbO as a suitable replacement for conventional n⁺ poly-silicon gates, which typically exhibit work functions in the range of approximately 4.1–4.2 eV [2]. The metallic conductivity of NbO eliminates gate depletion effects inherent to poly-silicon while maintaining NMOS-compatible threshold voltage characteristics [3].

MOSFET gate electrode Work function engineering CMOS Thin film electronics

Room-Temperature Resistivity of NbO vs. Metallic Niobium

Niobium monoxide exhibits a room-temperature electrical resistivity of approximately 21 μΩ·cm [1]. For comparison, elemental niobium metal has a reported resistivity of ~15 μΩ·cm at 20°C [2]. While NbO is slightly more resistive than pure Nb metal, it retains metallic conduction character distinct from semiconducting or insulating oxides, and its oxide nature provides chemical stability and process compatibility advantages over elemental Nb in oxidizing environments [3].

Electronic transport Resistivity Conductive oxides Superconducting circuits

Vacancy-Ordered Structural Stability of Nb₃O₃ Under High Pressure

The vacancy-ordered Nb₃O₃ structure (the pseudo-rock-salt phase of niobium monoxide) exhibits exceptional structural stability under compression, withstanding pressures up to 7.7 GPa without undergoing any phase transition [1]. In contrast, several other transition metal monoxides (e.g., TiO, VO) are known to undergo phase transitions or vacancy ordering changes at significantly lower pressures. This pressure tolerance is attributed to the robust octahedral Nb₆ structural units and the space aromaticity arising from the vacancy-ordered configuration [2].

Crystal structure High-pressure stability Phase transitions Structural robustness

High-Priority Procurement Scenarios for Niobium(II) Oxide (NbO) Based on Quantitative Evidence


Electrolytic Capacitor Anode Material for Weight-Sensitive or Tantalum-Substitution Applications

Procurement of NbO powder is indicated when designing solid electrolytic capacitors that require equivalent volumetric capacitance to tantalum capacitors but with reduced mass or supply chain diversification. The density advantage—7.30 g/cm³ for NbO vs. 16.6 g/cm³ for Ta—enables approximately 56% mass reduction per unit volume . This scenario is particularly relevant for portable consumer electronics, aerospace components, and automotive applications where weight savings translate directly to performance or regulatory compliance. Additionally, the surface oxidation of NbO grains forms a self-limiting Nb₂O₅ dielectric layer, a mechanism analogous to Ta/Ta₂O₅ capacitors, enabling established manufacturing workflows [7].

NMOS Gate Electrode in CMOS Device Fabrication

Procurement of high-purity NbO sputtering targets or pre-deposited NbO films is indicated for n-channel MOSFET gate electrode integration. The measured work function of 4.18 ± 0.05 eV on SiO₂ closely matches that of n⁺ poly-silicon (~4.1–4.2 eV), enabling threshold voltage compatibility without redesign . Unlike poly-silicon, NbO's metallic conductivity eliminates gate depletion effects, a performance-critical consideration for sub-100 nm CMOS nodes. This scenario applies to semiconductor foundries and research facilities developing metal-gate CMOS processes where NbO offers a single-metal NMOS gate solution without requiring dual-metal work function engineering [7].

Superconducting Thin-Film Devices Requiring Elevated Tc

Procurement of epitaxially grown rock-salt NbO thin films, or precursors for vapor deposition synthesis thereof, is indicated for superconducting quantum devices and cryogenic electronics that benefit from a Tc of up to 7.4 K rather than the conventional 1.38 K of bulk pseudo-rock-salt NbO . This >5× enhancement in critical temperature expands the operational temperature window accessible with liquid helium cooling systems. This scenario is most relevant for academic and industrial research groups exploring superconducting interconnects, single-photon detectors, or quantum computing components where a 7.4 K operating temperature reduces thermal noise relative to sub-2 K operation [7].

Conductive Oxide Layer for Thin-Film Resistors and Superconducting Circuit Components

Procurement of NbO thin films or deposition services is indicated when a conductive oxide with metallic-level resistivity (~21 μΩ·cm) is required in an oxidizing process environment where elemental niobium metal would undergo detrimental oxidation . Unlike Nb metal (~15 μΩ·cm), which forms surface Nb₂O₅ upon oxidation, NbO maintains its metallic conductivity as a stable oxide phase. This scenario applies to superconducting circuit fabrication—where NbO has been used as a resistive component [7]—and to any thin-film electronic device architecture requiring an oxidation-resistant conductive layer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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